REACTION_CXSMILES
|
NC1C=CC([Cl:11])=C(C=1)C(O)=O.Cl.C(Cl)(=O)C1C=CC=NC=1.[Cl:22][C:23]1[CH:31]=[CH:30][C:29]([NH:32][C:33](=[O:40])[C:34]2[CH:39]=[CH:38][CH:37]=[N:36][CH:35]=2)=[CH:28][C:24]=1[C:25](O)=[O:26].S(Cl)(Cl)=O>C1COCC1.ClCCl>[Cl:22][C:23]1[CH:31]=[CH:30][C:29]([NH:32][C:33](=[O:40])[C:34]2[CH:39]=[CH:38][CH:37]=[N:36][CH:35]=2)=[CH:28][C:24]=1[C:25]([Cl:11])=[O:26] |f:1.2|
|
Name
|
|
Quantity
|
1.71 g
|
Type
|
reactant
|
Smiles
|
NC=1C=CC(=C(C(=O)O)C1)Cl
|
Name
|
TEA
|
Quantity
|
6.96 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
nicotinoyl chloride hydrochloride
|
Quantity
|
1.78 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C1=CN=CC=C1)(=O)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)O)C=C(C=C1)NC(C1=CN=CC=C1)=O
|
Name
|
|
Quantity
|
1.57 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After 1 h stirring at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
product was isolated through filtration as a white solid
|
Type
|
WASH
|
Details
|
The solid was washed with water
|
Type
|
CUSTOM
|
Details
|
dried (1.85 g, 67%)
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 6 hr
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was evaporated
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in hexane-ethyl acetate mixture (100 mL, 6:4)
|
Type
|
FILTRATION
|
Details
|
quickly filtered through a short silica plug
|
Type
|
CUSTOM
|
Details
|
On evaporation of solvent
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=O)Cl)C=C(C=C1)NC(C1=CN=CC=C1)=O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 873 mg | |
YIELD: PERCENTYIELD | 82% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |